molecular formula C29H22N2O5S B262335 2-(1,3-Benzothiazol-2-yl)-4-[(2-methoxybenzoyl)amino]phenyl 2-methoxybenzoate

2-(1,3-Benzothiazol-2-yl)-4-[(2-methoxybenzoyl)amino]phenyl 2-methoxybenzoate

Cat. No. B262335
M. Wt: 510.6 g/mol
InChI Key: BTBBDLRDOXBGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzothiazol-2-yl)-4-[(2-methoxybenzoyl)amino]phenyl 2-methoxybenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BMB-4 and is a member of the benzothiazole family of compounds.

Mechanism of Action

BMB-4 works by inhibiting the activity of a protein known as tubulin, which is essential for cell division. By inhibiting the activity of this protein, BMB-4 is able to prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
In addition to its potential use in cancer research, BMB-4 has also been studied for its biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using BMB-4 in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have harmful side effects. However, one limitation of using BMB-4 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving BMB-4. One area of interest is in the development of new cancer treatments that use BMB-4 in combination with other drugs or therapies. Another potential direction for research is in the development of new anti-inflammatory drugs based on the structure of BMB-4. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential uses in other areas of scientific research.

Synthesis Methods

The synthesis of BMB-4 involves the reaction of 2-(1,3-benzothiazol-2-yl)aniline with 2-methoxybenzoyl chloride in the presence of a base. The resulting product is then reacted with 2-methoxybenzoic acid to yield the final compound.

Scientific Research Applications

BMB-4 has been studied for its potential use in a variety of scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that BMB-4 has the ability to inhibit the growth of cancer cells, making it a potential candidate for use in cancer treatment.

properties

Product Name

2-(1,3-Benzothiazol-2-yl)-4-[(2-methoxybenzoyl)amino]phenyl 2-methoxybenzoate

Molecular Formula

C29H22N2O5S

Molecular Weight

510.6 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-yl)-4-[(2-methoxybenzoyl)amino]phenyl] 2-methoxybenzoate

InChI

InChI=1S/C29H22N2O5S/c1-34-23-12-6-3-9-19(23)27(32)30-18-15-16-25(36-29(33)20-10-4-7-13-24(20)35-2)21(17-18)28-31-22-11-5-8-14-26(22)37-28/h3-17H,1-2H3,(H,30,32)

InChI Key

BTBBDLRDOXBGLZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=NC5=CC=CC=C5S4

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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